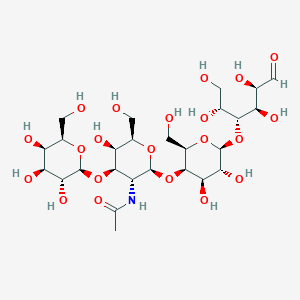

Gangliotetraose

Description

Properties

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO21/c1-7(33)27-13-23(48-25-19(41)17(39)15(37)10(4-30)44-25)16(38)11(5-31)43-24(13)47-22-12(6-32)45-26(20(42)18(22)40)46-21(9(35)3-29)14(36)8(34)2-28/h2,8-26,29-32,34-42H,3-6H2,1H3,(H,27,33)/t8-,9+,10+,11+,12+,13+,14+,15-,16-,17-,18+,19+,20+,21+,22-,23+,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIXNTNLTPUNRL-BBKMPEOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80997085 | |

| Record name | Hexopyranosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

707.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75645-24-8 | |

| Record name | Gangliotetraose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075645248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexopyranosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Structural Elucidation of Gangliotetraose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gangliotetraose is a fundamental tetrasaccharide that forms the core structure of the ganglioside GM1, a molecule of significant interest in neuroscience and drug development due to its role in neuronal function, signaling, and various pathological conditions. A thorough understanding of its three-dimensional structure is paramount for elucidating its biological functions and for the rational design of therapeutic agents. This technical guide provides a comprehensive overview of the structure of this compound, details the experimental methodologies employed for its structural determination, presents available quantitative structural data, and illustrates its involvement in a key signaling pathway.

The Core Structure of this compound

This compound is an oligosaccharide composed of four monosaccharide units linked in a specific sequence and configuration. The systematic name for the oligosaccharide portion of GM1 is Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glc. This compound itself, as the neutral core, is Galβ1-3GalNAcβ1-4Galβ1-4Glc .[1] The monosaccharide components are:

-

D-Galactose (Gal)

-

N-Acetyl-D-galactosamine (GalNAc)

-

D-Galactose (Gal)

-

D-Glucose (Glc)

The linkages between these units are crucial for the overall shape and biological activity of the molecule. The specific glycosidic bonds are:

-

A β1-3 linkage between the terminal galactose and N-acetylgalactosamine.

-

A β1-4 linkage between N-acetylgalactosamine and the subsequent galactose.

-

A β1-4 linkage between that galactose and the terminal glucose residue.

This precise arrangement of monosaccharides and their linkages dictates the three-dimensional conformation of this compound, which in turn governs its interactions with proteins and other biological molecules.

Mandatory Visualization: Structure of this compound

Quantitative Structural Data

The following tables summarize the average bond lengths and angles for β-D-Galactose, N-Acetyl-β-D-galactosamine, and α-D-Glucose, which are the building blocks of this compound. These values are derived from crystallographic studies and provide a foundational understanding of the local geometry within the tetrasaccharide.

Table 1: Average Bond Lengths (Å) of Constituent Monosaccharides

| Bond Type | β-D-Galactose | N-Acetyl-β-D-galactosamine | α-D-Glucose |

| C-C (ring) | 1.52 - 1.54 | 1.52 - 1.54 | 1.523 |

| C-O (ring) | 1.42 - 1.44 | 1.42 - 1.44 | 1.420 |

| C-O (exocyclic) | 1.41 - 1.43 | 1.41 - 1.43 | 1.389 (anomeric) |

| C-N | - | ~1.33 | - |

| C=O (amide) | - | ~1.23 | - |

| C-C (amide) | - | ~1.52 | - |

Note: These are approximate ranges derived from crystallographic data of the individual monosaccharides. The actual bond lengths within the this compound structure may vary due to the influence of glycosidic linkages and the molecular environment.

Table 2: Average Bond Angles (°) of Constituent Monosaccharides

| Angle Type | β-D-Galactose | N-Acetyl-β-D-galactosamine | α-D-Glucose |

| C-C-C (ring) | 109 - 112 | 109 - 112 | ~110 |

| C-O-C (ring) | ~113 | ~113 | 113.8 |

| O-C-O | ~109 | ~109 | ~110 |

| C-N-C (amide) | - | ~122 | - |

| O=C-N (amide) | - | ~123 | - |

Note: These are approximate ranges derived from crystallographic data of the individual monosaccharides. The actual bond angles within the this compound structure will be influenced by the conformation of the glycosidic linkages.

Experimental Protocols for Structural Determination

The structural elucidation of complex oligosaccharides like this compound relies on a combination of sophisticated analytical techniques. The following outlines the key experimental methodologies.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, which helps in confirming its composition and sequence.

Methodology: Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LC-MS)

-

Sample Preparation: this compound is typically released from its parent ganglioside (e.g., GM1) by enzymatic cleavage using a specific endoglycoceramidase or by chemical methods. The released oligosaccharide is then purified using techniques like high-performance liquid chromatography (HPLC).

-

LC Separation: The purified this compound is injected into an HPLC system, often with a graphitized carbon column, which is effective for separating complex carbohydrates. A gradient of an appropriate solvent system (e.g., water and acetonitrile with a modifier like formic acid) is used to elute the sample.

-

Ionization: The eluent from the LC is directed to an electrospray ionization (ESI) source. ESI is a soft ionization technique that allows the large, non-volatile this compound molecule to be transferred into the gas phase as an ion with minimal fragmentation.

-

Mass Analysis: The generated ions are then guided into a mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer). A full scan MS spectrum is acquired to determine the accurate mass of the molecular ion, confirming the elemental composition.

-

Tandem MS (MS/MS): To determine the sequence of monosaccharides, the molecular ion of this compound is selected and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions correspond to the cleavage of glycosidic bonds, and the pattern of these fragments allows for the unambiguous determination of the monosaccharide sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of oligosaccharides in solution, including the stereochemistry of the monosaccharides, the anomeric configuration (α or β), and the linkage positions.

Methodology: 1D and 2D NMR Spectroscopy

-

Sample Preparation: A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent, most commonly deuterium oxide (D₂O). A small amount of a reference standard like DSS (2,2-dimethyl-2-silapentane-5-sulfonate) may be added for chemical shift referencing.

-

1D ¹H NMR: A one-dimensional proton NMR spectrum is first acquired. The anomeric protons (H1) of each monosaccharide residue resonate in a distinct region of the spectrum (typically 4.5-5.5 ppm) and their chemical shifts and coupling constants (³J(H1,H2)) provide initial information about the anomeric configuration.

-

2D COSY (Correlation Spectroscopy): A 2D COSY experiment is performed to establish proton-proton scalar coupling correlations within each monosaccharide spin system. This allows for the assignment of all the protons in each sugar ring, starting from the anomeric proton.

-

2D TOCSY (Total Correlation Spectroscopy): A TOCSY experiment reveals the entire spin system of each monosaccharide residue, even when there is significant spectral overlap. This is crucial for unambiguous assignment of all proton resonances.

-

2D HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton with its directly attached carbon atom. This allows for the assignment of the carbon resonances in the ¹³C NMR spectrum.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key for determining the linkage positions. It shows correlations between protons and carbons that are two or three bonds apart. A correlation between the anomeric proton of one residue and a carbon of the adjacent residue across the glycosidic bond definitively establishes the linkage position.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the through-space proximity of protons. Cross-peaks between protons on different monosaccharide residues across the glycosidic linkage are used to determine the conformation around the glycosidic bond.

Mandatory Visualization: Experimental Workflow for Structural Elucidation

Involvement in Cellular Signaling

This compound, as the core of GM1, plays a crucial role in various cellular signaling pathways, particularly in the nervous system. GM1 is known to modulate the function of membrane receptors and is implicated in neuronal development, plasticity, and repair.[2] One of the well-studied pathways involves the Brain-Derived Neurotrophic Factor (BDNF).

GM1 and the BDNF Signaling Cascade

BDNF is a neurotrophin that plays a critical role in neuronal survival, differentiation, and synaptic plasticity. GM1 ganglioside has been shown to potentiate BDNF signaling. It is thought to do this by clustering with the TrkB receptor, the high-affinity receptor for BDNF, within lipid rafts in the cell membrane. This clustering enhances the dimerization and autophosphorylation of the TrkB receptor upon BDNF binding, leading to the activation of downstream signaling cascades.

Key downstream pathways activated by the GM1-modulated BDNF-TrkB signaling include:

-

The Ras-MAPK Pathway: This pathway, involving Ras, Raf, MEK, and ERK, is primarily involved in cell growth, differentiation, and survival.

-

The PI3K-Akt Pathway: This pathway is crucial for cell survival and inhibition of apoptosis.

-

The PLCγ Pathway: This pathway leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn regulate intracellular calcium levels and activate Protein Kinase C (PKC), respectively, influencing neurotransmitter release and synaptic plasticity.

Mandatory Visualization: GM1-Modulated BDNF Signaling Pathway

Conclusion

The structure of this compound, a tetrasaccharide core to the vital ganglioside GM1, is of fundamental importance in understanding its diverse biological roles. While a complete high-resolution crystal structure of the entire molecule remains elusive, a combination of mass spectrometry, multi-dimensional NMR spectroscopy, and computational modeling provides a detailed picture of its sequence, linkages, and conformational dynamics. This structural knowledge is critical for deciphering its involvement in complex signaling pathways, such as the modulation of BDNF signaling, and for the development of novel therapeutic strategies targeting neurological disorders. Further research focusing on the direct structural analysis of this compound and its complexes with binding partners will undoubtedly provide deeper insights into its function and potential for therapeutic intervention.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Oligosaccharide of GM1 Ganglioside: Gangliotetraose

This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of the core oligosaccharide of the GM1 ganglioside. The neutral backbone of this oligosaccharide is known as this compound, and its sialylated form (II³Neu5Ac-Gg4), often referred to as GM1 oligosaccharide (GM1-OS or OligoGM1), is a molecule of significant interest for its neurotrophic and neuroprotective properties.

Discovery and Historical Context

The story of this compound is intrinsically linked to the discovery of gangliosides. These complex glycosphingolipids, abundant in the nervous system, were first isolated and named by the German scientist Ernst Klenk in 1942, who identified them as lipid-containing substances from the ganglion cells of the brain.[1] However, their intricate structures remained a puzzle for nearly two decades.

A pivotal breakthrough came in 1963 when the structure of GM1 ganglioside was elucidated.[2][3] This work revealed that GM1 is composed of a lipid portion (ceramide) embedded in the cell membrane and a complex carbohydrate chain exposed to the extracellular space. The core of this carbohydrate chain was identified as a neutral tetrasaccharide with the sequence β-Gal-(1-3)-β-GalNAc-(1-4)-β-Gal-(1-4)-β-Glc, which was named this compound.[2] The complete GM1 oligosaccharide includes a single sialic acid (N-acetylneuraminic acid, Neu5Ac) attached to the internal galactose residue.[2] The widely adopted nomenclature for gangliosides, which classifies them based on the number of sialic acids (G for ganglioside; M, D, T, Q for mono-, di-, tri-, quadri-), was introduced by Lars Svennerholm.[2]

Initially, the biological activity of gangliosides was attributed to the entire molecule. However, recent research has demonstrated that the oligosaccharide portion of GM1 (GM1-OS) is itself a bioactive molecule, retaining and mediating the neurotrophic and neuroprotective functions of the parent ganglioside.[1][4][5] This has opened new avenues for therapeutic development, as the soluble and hydrophilic GM1-OS can overcome the pharmacological limitations of the amphiphilic GM1, such as its low ability to cross the blood-brain barrier.[2][6]

Isolation of the GM1 Oligosaccharide (Sialylated this compound)

The isolation of the intact oligosaccharide from the GM1 ganglioside requires the specific cleavage of the glycosidic bond linking the sugar chain to the ceramide lipid anchor. The most effective and commonly cited method for this is a two-step chemical process involving ozonolysis followed by alkaline degradation.

Experimental Protocol: Ozonolysis and Alkaline Degradation of GM1

This protocol describes the chemical release of the GM1 oligosaccharide from the purified GM1 ganglioside.

Principle: Ozonolysis cleaves the double bond within the sphingosine base of the ceramide moiety. Subsequent alkaline hydrolysis at a pH greater than 10 cleaves the now-labile bond connecting the oligosaccharide to the modified lipid, releasing the intact sugar chain.

Materials:

-

Purified GM1 ganglioside

-

Methanol (anhydrous)

-

Ozone generator

-

Oxygen source

-

Triethylamine

-

Flash chromatography system

-

Silica gel for chromatography

-

Eluent: Chloroform/Methanol/2-Propanol/Water (60:35:5:5, v/v/v/v)

Procedure:

-

Solubilization: Dissolve the purified GM1 ganglioside in the minimum required volume of anhydrous methanol in a suitable reaction vessel.

-

Ozonolysis: Slowly bubble ozone gas through the methanolic solution of GM1 at room temperature (20–23°C). This process should be conducted under continuous stirring in a fume hood. The reaction is typically carried out for 4-6 hours.[7]

-

Alkaline Hydrolysis: After ozonolysis, add triethylamine to the reaction mixture to raise the pH above 10. The reaction is then allowed to proceed at room temperature for 48 to 96 hours, with the duration depending on the initial concentration of GM1.[3] This step facilitates the cleavage of the oligosaccharide from the ozonized lipid tail.

-

Solvent Removal: After the incubation period, remove the solvents (methanol and triethylamine) by evaporation under a high vacuum.

-

Purification: Purify the resulting GM1 oligosaccharide from the reaction mixture using flash chromatography on a silica gel column.

-

Elution: Elute the column with a solvent system of Chloroform/Methanol/2-Propanol/Water (60:35:5:5, v/v/v/v).[3]

-

Fraction Collection and Analysis: Collect the fractions and analyze them (e.g., by thin-layer chromatography) to identify those containing the purified GM1 oligosaccharide. Pool the pure fractions and evaporate the solvent to obtain the final product.

Experimental Workflow Diagram

Quantitative Data Presentation

The isolation and quantification of this compound-containing molecules are critical for research and development. The following table summarizes key quantitative data related to the source, isolation, and analysis of these compounds.

| Parameter | Value | Source Material/Method | Reference |

| GM1 Content in Source | 10-20% of total gangliosides | Mammalian Central Nervous System | [3] |

| Isolation Yield | Approx. 50% | Ozonolysis & Alkaline Degradation of GM1 | [3] |

| Purity | High purity achievable | Flash Chromatography | [3] |

| Analytical Detection Limit | Picomole level | Cholera Toxin-based Assay | [8] |

| BBB Crossing Rate | 20-fold higher than intact GM1 | In vitro Human BBB Model | [6] |

Biological Function and Signaling Pathway

While this compound forms the neutral backbone, the biologically active entity in signaling is the sialylated GM1 oligosaccharide (GM1-OS). It has been demonstrated that GM1-OS retains the neuroprotective and neurotrophic functions of the parent GM1 molecule.[1][4][5] This activity is particularly relevant in the context of neurodegenerative diseases like Parkinson's disease, where GM1-OS has been shown to protect dopaminergic neurons from toxin-induced damage.[1][4]

The primary mechanism of action involves the direct interaction of GM1-OS with neurotrophin receptors on the cell surface. Specifically, GM1-OS interacts with the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF).[4] This interaction activates downstream signaling cascades that promote cell survival, differentiation, and mitochondrial health.

Signaling Pathway of GM1 Oligosaccharide

The diagram below illustrates the proposed signaling pathway initiated by GM1-OS. By interacting with the TrkA receptor, GM1-OS promotes the activation of the Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

This pathway highlights how GM1-OS can exert its neuroprotective effects by:

-

Promoting Survival: Activation of the Akt/mTOR pathway is a potent pro-survival signal in neurons.

-

Enhancing Mitochondrial Function: The pathway helps maintain mitochondrial bioenergetics, which is often compromised in neurodegenerative states.[4]

-

Reducing Oxidative Stress: By improving mitochondrial health, GM1-OS helps to reduce the production of damaging reactive oxygen species (ROS).[1][4]

The discovery that the oligosaccharide portion of GM1 is a potent signaling molecule in its own right has profound implications for the development of new therapeutics for neurodegenerative disorders, offering a more targeted and potentially more effective approach than using the intact ganglioside.

References

- 1. researchgate.net [researchgate.net]

- 2. GM1 Oligosaccharide Crosses the Human Blood–Brain Barrier In Vitro by a Paracellular Route - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Turning the spotlight on the oligosaccharide chain of GM1 ganglioside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GM1 Oligosaccharide Efficacy in Parkinson’s Disease: Protection against MPTP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. GM1 ganglioside exerts protective effects against glutamate‐excitotoxicity via its oligosaccharide in wild‐type and amyotrophic lateral sclerosis motor neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Correlation of this compound gangliosides with neurite forming potential of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gangliotetraose Biosynthetic Pathway in Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gangliosides, sialic acid-containing glycosphingolipids, are integral components of neuronal plasma membranes, playing crucial roles in cell signaling, cell-cell recognition, and the modulation of membrane protein function.[1][2] The gangliotetraose series, which includes the prominent brain gangliosides GM1, GD1a, GD1b, and GT1b, constitutes over 90% of the total ganglioside mass in the adult mammalian brain.[2] These complex gangliosides are vital for neurodevelopment, synaptic transmission, and the maintenance of myelin-axon integrity.[2][3] Dysregulation of the this compound biosynthetic pathway is implicated in severe neurodegenerative disorders, making it a critical area of study for understanding neurological diseases and developing novel therapeutic interventions.[1] This guide provides an in-depth technical overview of the this compound biosynthetic pathway in neurons, including quantitative data, detailed experimental protocols, and pathway visualizations.

The Biosynthetic Pathway

The synthesis of this compound series gangliosides is a stepwise process occurring in the Golgi apparatus, catalyzed by a series of specific glycosyltransferases.[4] The pathway begins with the synthesis of glucosylceramide (GlcCer) from ceramide and UDP-glucose. The sequential addition of monosaccharides leads to the formation of lactosylceramide (LacCer), which is the precursor for the synthesis of GM3, the first ganglioside in the pathway. From GM3, the pathway bifurcates into the a-series and b-series, leading to the synthesis of the major this compound gangliosides.

The core of the this compound pathway involves the sequential action of the following key enzymes:

-

GM2/GD2 synthase (β-1,4-N-acetylgalactosaminyltransferase) : Converts GM3 to GM2 and GD3 to GD2.

-

GM1a/GD1b synthase (β-1,3-galactosyltransferase) : Synthesizes GM1a from GM2 and GD1b from GD2.

-

GD1a/GT1b synthase (α-2,3-sialyltransferase) : Converts GM1a to GD1a and GD1b to GT1b.

-

GT1a/GQ1b synthase (α-2,8-sialyltransferase) : Synthesizes GT1a from GD1a and GQ1b from GT1b.

Quantitative Data

Precise quantitative data for enzyme kinetics and ganglioside concentrations can vary depending on the specific neuronal cell type, developmental stage, and analytical methodology. The following tables summarize available quantitative data to provide a comparative overview.

Table 1: Enzyme Kinetic Parameters for Key Glycosyltransferases in the this compound Pathway

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg protein/h) | Source Tissue/Cell Line | Reference |

| GM2/GD2 Synthase | GM3 | 100 | 9 | Rat Liver Golgi | [5] |

| GM2/GD2 Synthase | UDP-GalNAc | 35 | 25-30 | Rat Liver Golgi | [5] |

| GD1a/GT1b Synthase (ST3Gal-II) | GM1 | Not specified | Not specified | Mouse Brain | [3] |

| GD1a/GT1b Synthase (ST3Gal-III) | GM1 | Not specified | Not specified | Mouse Brain | [3] |

Note: Specific kinetic data for these enzymes directly from purified neuron preparations is limited in the literature. The provided data from rat liver Golgi offers a valuable reference.

Table 2: Concentration of Major this compound Series Gangliosides in Human Brain

| Ganglioside | Concentration (nmol/g fresh weight) | Brain Region | Reference |

| GM1 | ~250 | Frontal Cortex (Adult) | [6] |

| GD1a | ~350 | Frontal Cortex (Adult) | [6] |

| GD1b | ~150 | Frontal Cortex (Adult) | [6] |

| GT1b | ~200 | Frontal Cortex (Adult) | [6] |

| Total Gangliosides | ~1000-1200 | Frontal Cortex (Adult) | [6] |

Note: Ganglioside concentrations can vary significantly with age and across different brain regions.

Experimental Protocols

Protocol 1: Extraction of Gangliosides from Neuronal Tissue

This protocol is adapted from established methods for the quantitative isolation of brain gangliosides.

Materials:

-

Neuronal tissue (e.g., brain cortex)

-

Chloroform

-

Methanol

-

Deionized water

-

Homogenizer

-

Centrifuge

-

Dialysis tubing (1 kDa molecular weight cutoff)

-

Lyophilizer

Procedure:

-

Homogenize the neuronal tissue in 20 volumes of chloroform:methanol:water (4:8:3, v/v/v).

-

Centrifuge the homogenate at 1000 x g for 10 minutes to pellet the tissue debris.

-

Collect the supernatant containing the lipid extract.

-

To the supernatant, add water to achieve a final chloroform:methanol:water ratio of 4:8:5.6 (v/v/v).

-

Mix vigorously and centrifuge to separate the phases. The upper aqueous phase contains the gangliosides.

-

Carefully collect the upper phase and dialyze it extensively against deionized water for 48-72 hours at 4°C, with frequent water changes, to remove low molecular weight contaminants.

-

Lyophilize the dialyzed ganglioside fraction to obtain a dry powder.

-

The dried gangliosides can be stored at -20°C for further analysis.

Protocol 2: Analysis of Gangliosides by High-Performance Thin-Layer Chromatography (HPTLC)

Materials:

-

Extracted ganglioside sample

-

HPTLC plates (silica gel 60)

-

Developing solvent: Chloroform:Methanol:0.2% aqueous CaCl2 (50:45:10, v/v/v)

-

Resorcinol-HCl reagent for visualization

-

Oven

Procedure:

-

Dissolve the dried ganglioside extract in a small volume of chloroform:methanol (1:1, v/v).

-

Spot the sample onto the HPTLC plate alongside known ganglioside standards.

-

Develop the plate in a chromatography tank containing the developing solvent until the solvent front reaches near the top of the plate.

-

Air-dry the plate thoroughly.

-

Spray the plate evenly with the resorcinol-HCl reagent.

-

Heat the plate in an oven at 110°C for 15-20 minutes. Gangliosides will appear as purple-blue bands.

-

The relative mobility of the sample bands compared to the standards allows for the identification of the different ganglioside species.

Protocol 3: Analysis of Gangliosides by Liquid Chromatography-Mass Spectrometry (LC-MS)

Materials:

-

Extracted ganglioside sample

-

LC-MS system equipped with a C18 reverse-phase column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Mass spectrometer with electrospray ionization (ESI) source

Procedure:

-

Reconstitute the dried ganglioside extract in a suitable solvent, such as methanol.

-

Inject the sample into the LC-MS system.

-

Separate the gangliosides using a gradient elution with Mobile Phases A and B. A typical gradient might start with a high percentage of A and gradually increase the percentage of B to elute the more hydrophobic gangliosides.

-

The eluting compounds are introduced into the mass spectrometer.

-

Acquire mass spectra in negative ion mode, as gangliosides are acidic and readily form negative ions.

-

Identify individual ganglioside species based on their specific mass-to-charge ratios (m/z). Fragmentation analysis (MS/MS) can be used to confirm the identity and structure of the gangliosides.[7][8][9][10]

Mandatory Visualizations

This compound Biosynthetic Pathway

Caption: The this compound biosynthetic pathway in neurons.

Experimental Workflow for Ganglioside Analysis

Caption: Workflow for extraction and analysis of neuronal gangliosides.

Conclusion

The this compound biosynthetic pathway is a highly regulated and essential process in the nervous system. The complex gangliosides produced through this pathway are critical for neuronal function and development. This guide has provided a comprehensive overview of the pathway, including the key enzymes, quantitative data, and detailed experimental protocols for their study. The provided visualizations offer a clear representation of the biosynthetic steps and the analytical workflow. Further research into the precise regulation of this pathway and the specific roles of individual this compound species will undoubtedly provide deeper insights into the molecular basis of neurological health and disease, paving the way for novel therapeutic strategies.

References

- 1. Frontiers | Gangliosides in the Brain: Physiology, Pathophysiology and Therapeutic Applications [frontiersin.org]

- 2. Gangliosides in nervous system development, regeneration, and pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of the major brain gangliosides GD1a and GT1b - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gangliosides of the vertebrate nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. guo.chem.ufl.edu [guo.chem.ufl.edu]

- 6. Ganglioside GM1 and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis and Comparison of Mouse and Human Brain Gangliosides via Two-Stage Matching of MS/MS Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Gangliotetraose: A Precursor to Complexity in Cellular Signaling

An In-depth Technical Guide on the Core Biosynthesis and Function of Complex Gangliosides for Researchers, Scientists, and Drug Development Professionals

Gangliotetraose and its derivatives, the complex gangliosides, are fundamental components of the vertebrate cell membrane, particularly enriched in the nervous system. These intricate glycosphingolipids, built upon a core tetrasaccharide structure, play pivotal roles in a myriad of cellular processes, from neuronal development and synaptic transmission to cell adhesion and immune modulation. Dysregulation of their biosynthesis is implicated in severe neurodegenerative disorders and cancer, making the enzymes and pathways involved attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the biosynthesis of complex gangliosides from their this compound precursors, detailed experimental protocols for their study, and a summary of quantitative data to facilitate comparative analysis.

The Biosynthetic Pathway of Complex Gangliosides

The journey from a simple ceramide backbone to a complex, multi-sialylated ganglioside is a stepwise process orchestrated by a series of specific glycosyltransferases primarily located in the endoplasmic reticulum and Golgi apparatus.[1][2] The core structure, this compound, is assembled on a lactosylceramide precursor. Subsequent additions of sialic acid and other sugar moieties give rise to the diverse family of complex gangliosides.

The biosynthesis can be broadly categorized into series (0, a, b, and c) based on the number of sialic acid residues attached to the inner galactose of the this compound core.[3] The initial sialylation of lactosylceramide by ST3Gal-V (GM3 synthase) to form GM3 is a critical branching point, leading to the "a-series" gangliosides.[4] Further sialylation of GM3 by ST8Sia-I (GD3 synthase) produces GD3, the precursor to the "b-series".[4] The "0-series" are synthesized directly from lactosylceramide.[5]

dot

Caption: Biosynthesis pathway of complex gangliosides from ceramide.

Quantitative Data on Ganglioside Biosynthesis

The efficiency and substrate specificity of the glycosyltransferases involved in ganglioside biosynthesis are critical determinants of the final ganglioside profile of a cell. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of Key Glycosyltransferases

| Enzyme | Substrate | Km (mM) | Vmax (nmol/mg protein/h) | Source |

| GM2/GD2 Synthase (rat liver) | GM3 | 0.1 | 9 | [6] |

| GM2/GD2 Synthase (rat liver) | UDP-GalNAc (with GM3) | 0.035 | 25-30 | [6] |

| GM2/GD2 Synthase (rat liver) | UDP-GalNAc (endogenous GM3) | 0.18 | - | [6] |

| GM2/GD2 Synthase (rat brain) | SM3 | 0.37 | - | [7] |

| GM2/GD2 Synthase (rat brain) | GM3 | 0.19 | - | [7] |

| GM2/GD2 Synthase (rat brain) | UDP-GalNAc (for SM2 synthesis) | 0.082 | - | [7] |

| GM2/GD2 Synthase (rat brain) | UDP-GalNAc (for GM2 synthesis) | 0.026 | - | [7] |

| Sialyltransferase IV (mouse embryo) | GM1a | 0.053 | - | [8] |

| Sialyltransferase IV (mouse embryo) | GD1b | 0.042 | - | [8] |

Table 2: Ganglioside Composition in Human and Mouse Brain

| Ganglioside | Human Brain (% of total gangliosides) | Mouse Brain (% of total gangliosides) | Source |

| GM1 | ~10-20 | Varies by region | [9] |

| GD1a | Major component | Major component | [3][9] |

| GD1b | Major component | Major component | [3][9] |

| GT1b | Major component | Major component | [3][9] |

| GM3 | Minor component | Varies by region | [3][10] |

| GD3 | Minor component in adult | Higher in embryonic brain | [9][11] |

| GM2 | Minor component | Varies by region | [10] |

| GD2 | Minor component | Varies by region | [10] |

Table 3: Total Ganglioside Concentration in Different Brain Regions of Parkinson's Disease Patients with GBA Mutation (PD-GBA), Idiopathic Parkinson's Disease (IPD), and Controls

| Brain Region | Control (pmol/mg protein) | IPD (pmol/mg protein) | PD-GBA (pmol/mg protein) | Source |

| Middle Temporal Gyrus (MTG) | 1808 ± 579 | 1984 ± 491 | 2251 ± 611 | [4] |

Experimental Protocols

Detailed and reliable experimental protocols are essential for the accurate study of gangliosides. The following sections provide methodologies for key experimental procedures.

Protocol 1: Extraction of Gangliosides from Brain Tissue

This protocol is adapted from established methods for the quantitative isolation of gangliosides.[12][13]

Materials:

-

Brain tissue

-

Chloroform

-

Methanol

-

Deionized water

-

0.9% NaCl solution

-

Potter-Elvehjem homogenizer

-

Centrifuge

-

Orbital shaker

-

Glassware

Procedure:

-

Weigh the fresh brain tissue and homogenize it in 19 volumes of a 2:1 (v/v) mixture of chloroform and methanol.

-

Agitate the homogenate for 15-20 minutes at room temperature on an orbital shaker.

-

Separate the liquid phase from the solid residue by filtration or centrifugation.

-

To the collected liquid phase, add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Vortex the mixture and centrifuge at a low speed (e.g., 2000 rpm) to separate the upper aqueous phase (containing gangliosides) from the lower chloroform phase.

-

Carefully collect the upper aqueous phase for further purification.

dot

Caption: Workflow for the extraction of gangliosides from brain tissue.

Protocol 2: Thin-Layer Chromatography (TLC) of Gangliosides

TLC is a fundamental technique for the separation and qualitative analysis of ganglioside mixtures.[14]

Materials:

-

Silica gel TLC plates

-

Developing solvent (e.g., chloroform:methanol:0.25% aqueous KCl, 60:35:8 by volume)

-

TLC developing chamber

-

Ganglioside standards

-

Resorcinol spray reagent

-

Oven or hot plate

Procedure:

-

Activate the silica gel TLC plate by heating at 120°C for 10 minutes.

-

Allow the plate to cool and then spot the extracted ganglioside samples and standards onto the plate.

-

Place the plate in a TLC chamber pre-equilibrated with the developing solvent.

-

Allow the solvent front to migrate to near the top of the plate.

-

Remove the plate from the chamber and dry it thoroughly.

-

Visualize the ganglioside bands by spraying with resorcinol reagent and heating at approximately 95-110°C until the purple-blue bands appear.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification of Gangliosides

HPLC allows for the preparative purification of individual ganglioside species.[15]

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 or amine-bonded silica column

-

Acetonitrile

-

Phosphate buffer (e.g., 5 mM, pH 5.6)

-

Extracted and partially purified ganglioside mixture

Procedure:

-

Equilibrate the HPLC column with the initial mobile phase conditions.

-

Dissolve the ganglioside sample in the mobile phase and inject it into the HPLC system.

-

Elute the gangliosides using a gradient of increasing phosphate buffer concentration in acetonitrile.

-

Monitor the elution profile at a wavelength of 195 nm or 215 nm.

-

Collect the fractions corresponding to the individual ganglioside peaks.

-

Analyze the collected fractions by TLC to confirm the purity of the isolated gangliosides.

Protocol 4: In Vitro Enzymatic Synthesis of GD1a from GM1a

This protocol describes the synthesis of the complex ganglioside GD1a from its precursor GM1a using a sialyltransferase.[2][16]

Materials:

-

GM1a ganglioside (acceptor substrate)

-

CMP-N-acetylneuraminic acid (CMP-Neu5Ac) (donor substrate)

-

α-(2->3)-sialyltransferase (ST3Gal I or a similar enzyme capable of sialylating the terminal galactose of GM1a)

-

Reaction buffer (e.g., Tris-HCl or MES buffer at optimal pH for the enzyme)

-

Detergent (e.g., Triton X-100 or octyl glucoside, if required for enzyme activity)

-

C18 solid-phase extraction cartridges for purification

Procedure:

-

Prepare a reaction mixture containing GM1a, CMP-Neu5Ac, and the sialyltransferase in the appropriate reaction buffer.

-

If necessary, add a detergent to the reaction mixture to solubilize the substrates and facilitate enzyme activity.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient period (e.g., several hours to overnight).

-

Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by TLC.

-

Once the reaction is complete, purify the synthesized GD1a from the reaction mixture using C18 solid-phase extraction cartridges.

-

Elute the purified GD1a with methanol and confirm its identity and purity by TLC and/or mass spectrometry.

dot

Caption: Workflow for the in vitro enzymatic synthesis of GD1a from GM1a.

GM1 Signaling in Neuronal Cells

Complex gangliosides are not merely structural components of the cell membrane; they are active participants in cellular signaling. GM1, in particular, has been extensively studied for its role in modulating neuronal function.[17] It is known to interact with and modulate the activity of several key signaling proteins, including receptor tyrosine kinases (RTKs) like the TrkA receptor for nerve growth factor (NGF).[18][19]

The interaction of GM1 with TrkA is thought to facilitate receptor dimerization and autophosphorylation upon NGF binding, thereby initiating downstream signaling cascades that are crucial for neuronal survival, differentiation, and neurite outgrowth.[18][19] GM1 is also implicated in the regulation of intracellular calcium homeostasis, a critical aspect of neuronal signaling.[17]

dot

Caption: Simplified GM1-mediated signaling through the TrkA receptor.

Conclusion

The study of this compound and its complex ganglioside derivatives is a vibrant field with significant implications for neuroscience and medicine. A thorough understanding of their biosynthesis, the quantitative aspects of their expression, and the intricate signaling pathways they modulate is crucial for the development of novel therapeutic strategies targeting a range of debilitating diseases. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of these fascinating molecules.

References

- 1. GM1 Ganglioside Is A Key Factor in Maintaining the Mammalian Neuronal Functions Avoiding Neurodegeneration [mdpi.com]

- 2. Chemoenzymatic synthesis of 2-azidoethyl-ganglio-oligosaccharides GD3, GT3, GM2, GD2, GT2, GM1, and GD1a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Gangliosides in the Brain: Physiology, Pathophysiology and Therapeutic Applications [frontiersin.org]

- 4. Simulating the enzymes of ganglioside biosynthesis with Glycologue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemoenzymatic synthesis of biotin-appended analogues of gangliosides GM2, GM1, GD1a and GalNAc-GD1a for solid-phase applications and improved ELISA tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GM1 ganglioside-independent intoxication by Cholera toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of monosulfogangliotriaosylceramide and GM2 by N-acetylgalactosaminyltransferase from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. guo.chem.ufl.edu [guo.chem.ufl.edu]

- 11. researchgate.net [researchgate.net]

- 12. Ganglioside Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of the binding of cholera toxin to ganglioside GM1 immobilized onto microtitre plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Process Engineering and Glycosyltransferase Improvement for Short Route Chemoenzymatic Total Synthesis of GM1 Gangliosides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Ganglioside GM1 and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The relationship between depletion of brain GM1 ganglioside and Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

The Dynamic Landscape of Gangliotetraose Expression in Neural Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gangliotetraose-series gangliosides, including GM1, GD1a, GD1b, and GT1b, are sialic acid-containing glycosphingolipids that play a pivotal role in the intricate processes of neural development. Their expression is tightly regulated, both spatially and temporally, influencing critical events such as neuronal differentiation, axonogenesis, and synaptogenesis.[1][2][3] This technical guide provides an in-depth overview of the expression of this compound during neural development, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Data Presentation: Quantitative Expression of this compound-Series Gangliosides

The expression of this compound-series gangliosides undergoes a significant shift during brain development, transitioning from simpler gangliosides in the embryonic stage to more complex structures in the postnatal and adult brain.[4] This maturation is crucial for the proper formation and function of neural circuits.

Human Fetal Brain Development

Studies on human fetal brains have provided valuable quantitative insights into the dynamic changes in this compound expression. The total ganglioside concentration remains relatively constant at approximately 1 µmol of ganglioside sialic acid per gram of fresh tissue weight between gestational weeks 10 and 22.[5] However, the relative proportions of individual this compound-series gangliosides change dramatically during this period.

Table 1: Concentration of this compound-Series Gangliosides in Human Fetal Frontal Lobe (nmol/g fresh weight) [5]

| Gestational Week | GM1 | GD1a | GD1b | GT1b |

| 10 | ~20 | ~50 | ~150 | ~400 |

| 12 | ~25 | ~60 | ~140 | ~380 |

| 14 | ~30 | ~100 | ~130 | ~350 |

| 16 | ~35 | ~120 | ~120 | ~320 |

| 18 | ~40 | ~130 | ~110 | ~300 |

| 20 | ~50 | ~180 | ~100 | ~280 |

| 22 | ~60 | ~220 | ~90 | ~250 |

Note: Values are approximated from graphical representations in the cited literature.

From gestational week 10 to the age of about 5 years, the total ganglioside concentration increases approximately threefold.[1] During this time, GM1 and GD1a concentrations increase by a remarkable 12- to 15-fold, with the most rapid accumulation occurring around the time of birth, a critical period for dendrite arborization, axon outgrowth, and synapse formation.[1][6] In contrast, GT1b is the major ganglioside during the third to fifth gestational months, after which its concentration decreases towards term before increasing again postnatally.[1]

Rodent Brain Development

Similar trends in this compound expression are observed in rodent models. In the embryonic mouse brain (E12-E14), simpler gangliosides like GD3 are predominant.[4] After embryonic day 16, the concentrations of these simpler gangliosides decrease, while the a-series gangliosides, including GD1a, increase.[4] By the postnatal period and into adulthood, GM1, GD1a, GD1b, and GT1b become the dominant ganglioside species.[7]

Table 2: Relative Abundance of Major Gangliosides in Adult Mouse and Human Brain [7]

| Ganglioside | Mouse Brain (% of total) | Human Brain (% of total) |

| GM1 | ~20-30% | ~20-30% |

| GD1a | ~30-40% | ~30-40% |

| GD1b | ~15-20% | ~15-20% |

| GT1b | ~15-20% | ~15-20% |

Experimental Protocols

Extraction and Purification of Gangliosides from Neural Tissue

This protocol is adapted from standard methods for the isolation of gangliosides from brain tissue.

Materials:

-

Brain tissue (fresh or frozen)

-

Chloroform

-

Methanol

-

Deionized water

-

DEAE-Sephadex A-25 resin

-

C18 solid-phase extraction (SPE) cartridges

-

Homogenizer

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Homogenization: Homogenize the brain tissue in 10 volumes of chloroform:methanol (1:1, v/v).

-

Lipid Extraction: Further extract the homogenate with 10 volumes of chloroform:methanol (2:1, v/v) followed by 10 volumes of chloroform:methanol (1:2, v/v).

-

Phase Partitioning: Pool the extracts and add 0.2 volumes of 0.88% KCl solution. Mix vigorously and centrifuge to separate the phases. The upper aqueous phase contains the gangliosides.

-

DEAE-Sephadex Chromatography: Apply the upper phase to a DEAE-Sephadex A-25 column (acetate form). Wash the column with methanol to remove neutral lipids. Elute the gangliosides with a stepwise gradient of ammonium acetate in methanol (0.05 M, 0.15 M, and 0.5 M).

-

Desalting: Desalt the ganglioside-containing fractions using a C18 SPE cartridge. Wash the cartridge with water and elute the gangliosides with methanol and then chloroform:methanol (1:1, v/v).

-

Solvent Removal: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

-

Quantification: Resuspend the purified gangliosides in a known volume of solvent and determine the concentration using a resorcinol-HCl assay for sialic acid or by quantitative mass spectrometry.

Quantitative Analysis of this compound-Series Gangliosides by HPLC-MS/MS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Chromatographic Separation:

-

Use a C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile:isopropanol (10:90, v/v) with 0.1% formic acid.

-

Run a gradient from 60% A to 100% B over 30 minutes.

-

-

Mass Spectrometry Detection:

-

Operate the ESI source in negative ion mode.

-

Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each this compound species (GM1, GD1a, GD1b, GT1b).

-

Include an internal standard (e.g., a deuterated ganglioside) for accurate quantification.

-

-

Data Analysis:

-

Generate standard curves for each this compound species using purified standards of known concentrations.

-

Calculate the concentration of each ganglioside in the sample by comparing its peak area to the standard curve, normalized to the internal standard.

-

Immunohistochemistry for GM1 Ganglioside in Developing Mouse Brain

This protocol provides a representative method for the visualization of GM1 in embryonic mouse brain sections.[8][9][10][11][12]

Materials:

-

Embryonic mouse heads (e.g., E14.5)

-

4% Paraformaldehyde (PFA) in PBS

-

Sucrose solutions (15% and 30% in PBS)

-

Optimal Cutting Temperature (OCT) compound

-

Cryostat

-

Blocking solution: 5% normal goat serum and 0.3% Triton X-100 in PBS

-

Primary antibody: Anti-GM1 monoclonal antibody (e.g., clone GMB16, at a starting dilution of 1:100)

-

Secondary antibody: Goat anti-mouse IgM conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Procedure:

-

Tissue Preparation:

-

Fix embryonic heads in 4% PFA overnight at 4°C.

-

Cryoprotect by incubating in 15% sucrose overnight, followed by 30% sucrose overnight at 4°C.

-

Embed the tissue in OCT compound and freeze.

-

Cut 14-20 µm thick sections using a cryostat and mount on slides.

-

-

Immunostaining:

-

Wash sections three times for 5 minutes each in PBS.

-

Permeabilize and block non-specific binding by incubating in blocking solution for 1 hour at room temperature.

-

Incubate with the primary anti-GM1 antibody diluted in blocking solution overnight at 4°C.

-

Wash sections three times for 10 minutes each in PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1-2 hours at room temperature, protected from light.

-

Wash sections three times for 10 minutes each in PBS, protected from light.

-

-

Counterstaining and Mounting:

-

Incubate with DAPI solution for 5 minutes.

-

Wash twice with PBS.

-

Mount coverslips using an aqueous mounting medium.

-

-

Imaging:

-

Visualize the staining using a fluorescence or confocal microscope.

-

Signaling Pathways and Molecular Interactions

This compound-series gangliosides are not merely structural components of the neuronal membrane; they are active participants in cell signaling, modulating the activity of key receptors and downstream pathways that govern neuronal development.

GM1-Mediated Axonogenesis

The ganglioside GM1 plays a crucial role in promoting axon outgrowth and neuronal differentiation.[13] One of the key mechanisms involves its interaction with the Tropomyosin receptor kinase A (TrkA), the receptor for Nerve Growth Factor (NGF).[14] GM1 is thought to facilitate the dimerization and autophosphorylation of TrkA in response to NGF, thereby activating downstream signaling cascades, including the Ras-MAPK/Erk pathway, which is essential for neurite extension.[15][16] Furthermore, GM1 can induce the activation of Phospholipase Cγ1 (PLCγ1), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[17] This results in the release of intracellular calcium and the activation of Protein Kinase C (PKC), further contributing to the signaling events that drive axonogenesis.[17]

GD1a and GT1b in Axon-Myelin Interaction and Growth Inhibition

While some this compound species promote axon growth, others, such as GD1a and GT1b, are involved in inhibitory signaling, particularly in the context of axon-myelin interactions.[2] These gangliosides act as receptors for Myelin-Associated Glycoprotein (MAG), a component of myelin that inhibits axon regeneration in the central nervous system.[18][19] The binding of MAG to GD1a or GT1b on the axonal membrane is thought to trigger a signaling cascade that leads to the activation of the small GTPase RhoA.[18][19][20] Activated RhoA, in turn, activates its downstream effector, Rho-associated kinase (ROCK), which ultimately leads to the collapse of the growth cone and inhibition of axon extension.[18][19][20][21][22]

Role in Synaptogenesis

This compound-series gangliosides are also implicated in the formation and stabilization of synapses.[3][23][24] The complex ganglioside GQ1b, in particular, has been shown to be essential for synapse formation and activity.[23] While the precise signaling pathways are still under investigation, it is believed that these gangliosides, within lipid rafts, help to organize and stabilize synaptic components, including receptors and adhesion molecules, thereby facilitating the communication between pre- and postsynaptic terminals.

Conclusion

The expression of this compound-series gangliosides is a highly dynamic and crucial aspect of neural development. The shift towards more complex this compound structures, such as GM1, GD1a, GD1b, and GT1b, is essential for the proper wiring of the nervous system. These molecules are not passive bystanders but are active participants in signaling cascades that direct axon growth, myelination, and the formation of synapses. A thorough understanding of the quantitative changes in their expression and the molecular mechanisms through which they exert their functions is paramount for researchers and professionals in the fields of neuroscience and drug development, opening new avenues for therapeutic interventions in developmental and neurodegenerative disorders.

References

- 1. Human brain gangliosides: developmental changes from early fetal stage to advanced age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gangliosides in nervous system development, regeneration, and pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Gangliosides in Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional roles of gangliosides in neurodevelopment--An overview of recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gangliosides in human fetal brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Biosynthesis of the major brain gangliosides GD1a and GT1b - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunohistochemistry (IHC) protocol [hellobio.com]

- 9. youtube.com [youtube.com]

- 10. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]

- 11. hellobio.com [hellobio.com]

- 12. researchgate.net [researchgate.net]

- 13. Role of the GM1 ganglioside oligosaccharide portion in the TrkA-dependent neurite sprouting in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The relationship between depletion of brain GM1 ganglioside and Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GM1 ganglioside induces phosphorylation and activation of Trk and Erk in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GM1 OLIGOSACCHARIDE ACCOUNTS FOR GM1 ROLE IN ENHANCING NEURONAL DEVELOPMENT ACTING ON TRKA-MAPK PATHWAY [tesidottorato.depositolegale.it]

- 17. GM1 OLIGOSACCHARIDE MODULATION OF CALCIUM SIGNALLING IN NEURONAL FUNCTIONS [tesidottorato.depositolegale.it]

- 18. Axon growth inhibition by RhoA/ROCK in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Axon growth inhibition by RhoA/ROCK in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inactivation of Rho Signaling Pathway Promotes CNS Axon Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Axon growth inhibition by RhoA/ROCK in the central nervous system | Semantic Scholar [semanticscholar.org]

- 23. Functional roles of gangliosides in bio-signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. the-role-of-gangliosides-in-neurodevelopment - Ask this paper | Bohrium [bohrium.com]

An In-depth Technical Guide to the Localization of Gangliotetraose in Lipid Rafts

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gangliotetraose-series gangliosides are critical components of the cell membrane, playing pivotal roles in cellular recognition, adhesion, and signal transduction. Their preferential localization within specialized membrane microdomains known as lipid rafts is fundamental to their function. These rafts, enriched in cholesterol and sphingolipids, act as signaling platforms, concentrating specific proteins and lipids to facilitate efficient and specific cellular responses. This technical guide provides a comprehensive overview of the localization of this compound-containing gangliosides in lipid rafts, detailing their role in signaling pathways and offering in-depth experimental protocols for their study. A key focus is placed on quantitative data presentation and the visualization of complex biological processes to aid researchers and drug development professionals in understanding and targeting these important molecular interactions.

Introduction to this compound and Lipid Rafts

This compound is the core glycan structure of the ganglio-series of glycosphingolipids. This oligosaccharide chain is attached to a ceramide lipid anchor, which embeds the entire molecule within the cell membrane. The addition of one or more sialic acid residues to the this compound core gives rise to various gangliosides, such as the well-studied GM1.

Lipid rafts are dynamic, ordered microdomains within the plasma membrane that are enriched in cholesterol, sphingolipids (including gangliosides), and specific proteins.[1][2] These domains are more tightly packed and less fluid than the surrounding bilayer, creating a unique environment that facilitates molecular interactions.[1] The localization of this compound-containing gangliosides within these rafts is not random; their structure promotes favorable interactions with cholesterol and the acyl chains of other sphingolipids, leading to their concentration in these platforms.[2] This compartmentalization is crucial for their role in modulating the activity of various membrane-associated proteins, including receptors and signaling molecules.

Data Presentation: Enrichment of Gangliosides in Lipid Rafts

The enrichment of this compound-containing gangliosides in lipid rafts is a key aspect of their biological activity. While comprehensive quantitative data across all this compound species is an ongoing area of research, studies on GM1, a prominent member of this family, provide significant insights. The following tables summarize key quantitative findings from the literature.

| Parameter | Value | Cell/System Type | Method | Reference |

| GM1 Microdomain Size | 40-100 nm | Model membranes (sphingomyelin/DOPC/cholesterol) | Atomic Force Microscopy | [3] |

| GM1 Clustering | Clusters of <100 nm | Normal mouse fibroblasts | Immunoelectron Microscopy | [4] |

| Detergent-Resistant Membrane (DRM) Protein Content | 241 authentic lipid raft proteins identified | HeLa cells | Quantitative Proteomics (SILAC) | [5][6][7] |

| DRM Protein Enrichment | Signaling molecules highly enriched vs. total membranes | HeLa cells | Quantitative Proteomics | [5][6][7] |

| Cholesterol Dependence of GM1 Clustering | Clustering significantly decreased upon cholesterol depletion | Mouse fibroblasts | Immunoelectron Microscopy | [4] |

Note: Detergent-resistant membranes (DRMs) are operationally defined as the biochemical isolates of lipid rafts and are enriched in raft components. Quantitative proteomics of DRMs provides an estimate of the protein composition of lipid rafts.[5][6][7]

Signaling Pathways Involving Raft-Localized this compound

The concentration of this compound-containing gangliosides in lipid rafts creates signaling hotspots. The clustering of these gangliosides, often induced by ligand binding, can trigger the recruitment and activation of various signaling proteins.

Cholera Toxin-GM1 Signaling Pathway

The B-subunit of cholera toxin (CTxB) binds with high affinity to GM1 gangliosides, which contain a this compound core.[8][9] This binding event clusters GM1 molecules within lipid rafts, initiating a signaling cascade that leads to the toxin's endocytosis and subsequent retrograde transport to the endoplasmic reticulum.[8][10]

Ganglioside-Mediated Src Family Kinase and FAK Signaling in Neuroblastoma

In neuroblastoma cells, gangliosides with a this compound core, such as GD2 and GM1, are highly expressed and play a role in tumor progression.[11][12] The clustering of these gangliosides within lipid rafts can lead to the activation of Src family kinases (SFKs) and Focal Adhesion Kinase (FAK), promoting cell migration, invasion, and proliferation.[11][13][14]

Experimental Protocols

The study of this compound localization in lipid rafts requires a combination of biochemical and imaging techniques. The following are detailed protocols for key experiments.

Isolation of Detergent-Resistant Membranes (DRMs)

This protocol describes the isolation of DRMs, which are enriched in lipid raft components, using sucrose density gradient centrifugation.[15][16][17]

Materials:

-

Cultured cells (e.g., neuroblastoma cell line)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., 1% Triton X-100 in TNE buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease inhibitors, ice-cold

-

Sucrose solutions (40%, 35%, and 5% w/v in TNE buffer)

-

Ultracentrifuge and swing-out rotor

-

Dounce homogenizer

-

Bradford assay reagents for protein quantification

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis:

-

Grow cells to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer for 30 minutes on ice.

-

Homogenize the lysate with 10-15 strokes of a Dounce homogenizer.

-

-

Sucrose Gradient Preparation:

-

Mix the cell lysate with an equal volume of 80% sucrose solution to achieve a final concentration of 40% sucrose.

-

In an ultracentrifuge tube, carefully layer 4 mL of the 40% sucrose-lysate mixture.

-

Gently overlay with 4 mL of 35% sucrose solution.

-

Finally, overlay with 4 mL of 5% sucrose solution.

-

-

Ultracentrifugation:

-

Centrifuge the gradient at 200,000 x g for 18-20 hours at 4°C.

-

-

Fraction Collection:

-

Carefully collect 1 mL fractions from the top of the gradient. The DRM fraction is typically found at the 5%/35% sucrose interface.

-

-

Analysis:

-

Determine the protein concentration of each fraction using a Bradford assay.

-

Analyze the fractions by SDS-PAGE and Western blotting using antibodies against lipid raft markers (e.g., flotillin, caveolin) and non-raft markers to confirm successful isolation. Gangliosides can be detected using specific antibodies or cholera toxin B-subunit conjugated to a reporter molecule.

-

Confocal Microscopy for Colocalization Studies

This protocol outlines the steps for visualizing the colocalization of a this compound-containing ganglioside (using a fluorescently labeled probe) with a protein of interest in lipid rafts.[18][19][20][21]

Materials:

-

Cells grown on glass coverslips

-

Fluorescently labeled cholera toxin B-subunit (CTxB) (e.g., Alexa Fluor 488-CTxB) to label GM1

-

Primary antibody against the protein of interest

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated)

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Mounting medium with DAPI

-

Confocal microscope

Procedure:

-

Cell Labeling and Fixation:

-

Incubate live cells with fluorescently labeled CTxB in serum-free medium for 30 minutes at 4°C to label cell surface GM1.

-

Wash cells with ice-cold PBS.

-

Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

-

-

Immunofluorescence Staining:

-

Permeabilize cells with permeabilization buffer for 10 minutes (if the protein of interest is intracellular).

-

Block non-specific binding with blocking buffer for 1 hour.

-

Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips on glass slides using mounting medium with DAPI.

-

Acquire images using a confocal microscope with appropriate laser lines and emission filters for DAPI, the CTxB fluorophore, and the secondary antibody fluorophore.

-

Analyze the images for colocalization using appropriate software.

-

Co-immunoprecipitation (Co-IP) of Ganglioside-Protein Complexes

This protocol is for the immunoprecipitation of a protein of interest to determine if it forms a complex with this compound-containing gangliosides.[22][23][24]

Materials:

-

Cell lysate prepared under non-denaturing conditions (e.g., using a CHAPS-based lysis buffer)

-

Antibody against the protein of interest (bait protein)

-

Protein A/G magnetic beads

-

Wash buffer (lysis buffer without detergent)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Western blotting or mass spectrometry for analysis

Procedure:

-

Lysate Pre-clearing:

-

Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube.

-

-

Immunoprecipitation:

-

Add the primary antibody against the bait protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

-

Elution:

-

Elute the protein-ganglioside complexes from the beads using elution buffer.

-

-

Analysis:

-

Analyze the eluate by Western blotting using an antibody against the ganglioside of interest (or labeled CTxB) to detect the co-precipitated ganglioside.

-

Alternatively, the entire complex can be analyzed by mass spectrometry to identify all interacting partners.

-

Implications for Drug Development

The concentration of this compound-containing gangliosides and associated signaling molecules within lipid rafts presents unique opportunities for therapeutic intervention.

-

Targeting Raft Integrity: Drugs that disrupt the integrity of lipid rafts, for example by modulating cholesterol levels, can alter the signaling output of pathways dependent on raft-localized gangliosides.

-

Inhibiting Ganglioside-Protein Interactions: The development of small molecules or antibodies that specifically block the interaction between a this compound-containing ganglioside and a key signaling protein within a raft could be a highly specific therapeutic strategy.

-

Modulating Ganglioside Expression: In diseases characterized by aberrant ganglioside expression, such as certain cancers, targeting the enzymes responsible for their synthesis could alter the composition of lipid rafts and reduce pathological signaling.[11][12]

Conclusion

The localization of this compound-containing gangliosides in lipid rafts is a critical determinant of their biological function. These microdomains act as organizing centers for a multitude of signaling pathways, and understanding the dynamics of these interactions is essential for advancing our knowledge of cell biology and for the development of novel therapeutics. The experimental approaches detailed in this guide provide a robust framework for investigating the intricate world of this compound localization and function in lipid rafts.

References

- 1. Role of the GM1 ganglioside oligosaccharide portion in the TrkA-dependent neurite sprouting in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How Do Gangliosides Regulate RTKs Signaling? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gangliosides GM1 and GM3 in the Living Cell Membrane Form Clusters Susceptible to Cholesterol Depletion and Chilling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cholera Toxin as a Probe for Membrane Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cholera toxin - Wikipedia [en.wikipedia.org]

- 10. The Manipulation of Cell Signalling and Host Cell Biology by Cholera Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 12. mdpi.com [mdpi.com]

- 13. Critical role for lipid raft-associated Src kinases in activation of PI3K-Akt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lipid Raft Isolation by Sucrose Gradient Centrifugation and Visualization of Raft-Located Proteins by Fluorescence Microscopy: The Use of Combined Techniques to Assess Fas/CD95 Location in Rafts During Apoptosis Triggering | Springer Nature Experiments [experiments.springernature.com]

- 16. Isolation of Lipid Rafts Through Discontinuous Sucrose Gradient Centrifugation and Fas/CD95 Death Receptor Localization in Raft Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Preparation of membrane rafts - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Confocal microscopy for intracellular co-localization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Colocalization of Fluorophores in Confocal Microscopy [evidentscientific.com]

- 20. Confocal Microscopy for Intracellular Co-Localization of Proteins | Springer Nature Experiments [experiments.springernature.com]

- 21. Confocal Microscopy for Intracellular Co-localization of Proteins | Springer Nature Experiments [experiments.springernature.com]

- 22. bitesizebio.com [bitesizebio.com]

- 23. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 24. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

The Biological Significance of the Gangliotetraose Oligosaccharide Core: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gangliotetraose oligosaccharide core, with its characteristic structure of Galβ1-3GalNAcβ1-4Galβ1-4Glc, forms the foundational carbohydrate backbone of a major class of glycosphingolipids known as ganglio-series gangliosides.[1] These molecules are ubiquitously expressed on the outer leaflet of vertebrate cell membranes, where they play pivotal roles in a myriad of biological processes, ranging from cell-cell recognition and signal transduction to acting as receptors for pathogens and toxins.[2][3] This technical guide provides an in-depth exploration of the biological significance of the this compound core, with a focus on its structure, biosynthesis, and multifaceted functions in health and disease.

Structure and Biosynthesis

The this compound core is a tetrasaccharide that serves as the precursor for a diverse array of complex gangliosides. The biosynthesis of this core structure and its subsequent modifications occur in a stepwise manner within the endoplasmic reticulum and Golgi apparatus, catalyzed by a series of specific glycosyltransferases.[4] The process begins with the synthesis of lactosylceramide (LacCer), which is then sequentially glycosylated to form the this compound structure. Further modifications, such as the addition of sialic acid residues, lead to the generation of various gangliosides, including the well-characterized GM1, GD1a, GD1b, and GT1b, which are particularly abundant in the nervous system.[4][5]

Data Presentation: Quantitative Insights

The biological functions of the this compound core are intrinsically linked to its interactions with other molecules and its expression levels in different cellular contexts. The following tables summarize key quantitative data related to these aspects.

| Ligand | Ganglioside Receptor | Dissociation Constant (Kd) | Experimental Method | Reference |

| Cholera Toxin | GM1 | 4.61 x 10⁻¹² M | Surface Plasmon Resonance | [1] |

| Cholera Toxin | GM2 | > GM1 | Surface Plasmon Resonance | [1] |

| Cholera Toxin | GD1a | > GM2 | Surface Plasmon Resonance | [1] |

| Cholera Toxin | GM3 | > GD1a | Surface Plasmon Resonance | [1] |

| Cholera Toxin | GT1b | > GM3 | Surface Plasmon Resonance | [1] |

| Cholera Toxin | GD1b | > GT1b | Surface Plasmon Resonance | [1] |

| Cholera Toxin | Asialo-GM1 | 1.88 x 10⁻¹⁰ M | Surface Plasmon Resonance | [1] |

Table 1: Binding Affinities of Cholera Toxin to Ganglio-series Gangliosides. This table highlights the high-affinity and specific interaction between cholera toxin and the GM1 ganglioside, which contains the this compound core. The binding affinity decreases with alterations in the sialic acid content and structure of the ganglioside.

| Brain Region | Total Ganglioside Concentration (nmol NeuAc/g fresh tissue) | GM1 Concentration (% of total gangliosides) | Reference |

| Cerebral Cortex | > Caudate/Thalamus/Cerebellum | High | [6] |

| Caudate Nucleus | - | - | [7] |

| Thalamus | - | - | [6] |

| Cerebellum | - | Low | [6] |

| Hippocampus | - | Moderate | [7] |

| Pons-Medulla | - | - | [7] |

| Substantia Nigra | Decreases with age | Decreases with age | [3] |

Table 2: Regional Distribution and Age-Related Changes of Gangliosides in the Brain. This table illustrates the differential expression of gangliosides, including GM1, across various regions of the brain and the impact of aging on their concentration.

| Cell Line | Predominant Ganglioside | Relative Abundance | Reference |

| Neuroblastoma (COG-N-683) | GD2 | High | [2] |

| Pancreatic Cancer (PSN1) | GM1 | High | [2] |

| Breast Cancer (MDA-MB-231BR) | GM3 | High | [2] |

| Brain Tumor (CRL-1620) | Ceramide, Hex1Cer | High | [2] |